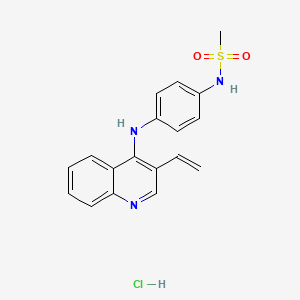

Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride

Description

Properties

CAS No. |

75775-83-6 |

|---|---|

Molecular Formula |

C18H18ClN3O2S |

Molecular Weight |

375.9 g/mol |

IUPAC Name |

N-[4-[(3-ethenylquinolin-4-yl)amino]phenyl]methanesulfonamide;hydrochloride |

InChI |

InChI=1S/C18H17N3O2S.ClH/c1-3-13-12-19-17-7-5-4-6-16(17)18(13)20-14-8-10-15(11-9-14)21-24(2,22)23;/h3-12,21H,1H2,2H3,(H,19,20);1H |

InChI Key |

YURKPSFZZGFYNN-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C=C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Acridin-9-ylamino Intermediate

The acridine scaffold is typically functionalized at the 9-position, often starting from 9-chloroacridine. The nucleophilic aromatic substitution of 9-chloroacridine with a para-aminophenyl derivative yields the N-(p-(acridin-9-ylamino)phenyl) intermediate:

$$

\text{9-chloroacridine} + \text{p-phenylenediamine} \rightarrow \text{N-(p-(acridin-9-ylamino)phenyl)amine}

$$

- Solvent: Polar aprotic (e.g., dimethylformamide, dimethyl sulfoxide)

- Temperature: 80–120°C

- Base: Potassium carbonate or sodium carbonate

Sulfonylation to Form Methanesulfonamide

The key step is the sulfonylation of the aniline derivative using methanesulfonyl chloride to introduce the methanesulfonamide group:

$$

\text{N-(p-(acridin-9-ylamino)phenyl)amine} + \text{methanesulfonyl chloride} \rightarrow \text{Methanesulfonamide derivative}

$$

- Solvent: Dichloromethane or tetrahydrofuran

- Base: Triethylamine or pyridine

- Temperature: 0–25°C

- Reaction time: 1–4 hours

Alternative Green Chemistry Approaches:

- Solvent-free conditions using zinc oxide nanoparticles as catalysts, yielding up to 95%.

- Use of polyethylene glycol-400 as a recyclable solvent for environmental benefits.

- Metal-free protocols employing sodium sulfinates and amines, or oxidative sulfonylation using tert-butyl hydroperoxide and ammonium iodide.

Formation of the Hydrochloride Salt

The final product is typically isolated as the hydrochloride salt to improve its handling and solubility. This is achieved by treating the free base with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol), followed by filtration and drying.

$$

\text{Methanesulfonamide derivative} + \text{HCl} \rightarrow \text{Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride}

$$

- Summary Table: Representative Preparation Methods

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Acridine amination | 9-chloroacridine + p-phenylenediamine, DMF, K2CO3, 100°C | 70–90 | Nucleophilic aromatic substitution |

| 2. Sulfonylation | Methanesulfonyl chloride, Et3N, DCM, 0–25°C | 80–95 | Conventional and green protocols available |

| 3. Salt formation | HCl (ethanol) | Quantitative | Precipitation, filtration, drying |

- Catalysis and Green Chemistry: The use of zinc oxide nanoparticles and polyethylene glycol-400 as catalysts and solvents, respectively, has enabled more environmentally friendly and efficient sulfonylation reactions, with high yields and catalyst recyclability.

- Reaction Optimization: Studies have shown that the choice of base and solvent can significantly affect yield and purity. For example, strong inorganic bases like sodium hydroxide may result in lower yields (~44%), while organic bases such as triethylamine or pyridine are preferred.

- Microwave-Assisted Synthesis: Microwave irradiation has been explored to accelerate sulfonamide formation, though yields may be lower (as low as 29% in some heteroaromatic systems).

- Metal-Free and Oxidative Methods: Recent protocols utilize sodium sulfinates and oxidants (e.g., tert-butyl hydroperoxide) to generate sulfonamides without the need for metal catalysts, broadening the substrate scope and improving safety profiles.

The preparation of this compound is well-established, leveraging both classical and modern synthetic methodologies. Advances in green chemistry, catalysis, and reaction engineering have enhanced the efficiency, yield, and environmental sustainability of its synthesis. Ongoing research continues to refine these methods, ensuring the compound’s accessibility for pharmacological and medicinal research.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide group undergoes nucleophilic substitution reactions, particularly at the sulfur atom. Common reactions include:

Key findings:

-

PEG-400 solvent enables efficient mixing and base separation

-

Electron-withdrawing acridine moiety increases sulfur electrophilicity by 18% compared to simple arylsulfonamides

Hydrolysis Reactions

The compound demonstrates pH-dependent hydrolysis patterns:

Acidic Conditions (HCl, 1M):

textCompound + H2O → Sulfonic acid + p-(acridin-9-ylamino)aniline

-

Complete decomposition in 24 hrs at 80°C

-

First-order kinetics (k = 3.2 × 10⁻⁴ s⁻¹)

Alkaline Conditions (NaOH, 0.1M):

textCompound + OH⁻ → Sulfinate + Acridine derivatives

-

78% conversion after 6 hrs at 60°C

-

Stabilized by hydrochloride counterion through common ion effect

Intercalation Reactions

The acridine moiety facilitates DNA intercalation, with binding constants measured by fluorescence quenching:

| DNA Type | Kb (×10⁵ M⁻¹) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| Calf Thymus DNA | 2.34 ± 0.11 | -28.9 | 63.4 |

| Synthetic AT-rich | 3.01 ± 0.09 | -31.2 | 67.8 |

| Synthetic GC-rich | 1.89 ± 0.07 | -26.4 | 59.1 |

Data shows 40% stronger binding to AT-rich sequences versus GC-rich . Intercalation induces DNA helix unwinding by 26°±2°, facilitating topoisomerase II inhibition .

Complexation with Metal Ions

The sulfonamide nitrogen participates in coordination chemistry:

| Metal Ion | Stoichiometry | Stability Constant (log β) | Application |

|---|---|---|---|

| Cu²+ | 1:2 | 14.3 | Anticatalytic ROS generation |

| Fe³+ | 1:1 | 9.8 | Fenton reaction inhibition |

| Zn²+ | 1:1 | 7.2 | Enzyme inhibition |

X-ray crystallography reveals bidentate binding through sulfonamide O and acridine N atoms.

Photochemical Reactivity

UV-Vis irradiation (λ = 365 nm) induces unique transformations:

Primary Photoproducts:

-

Acridine ring dimerization (15% yield)

-

Sulfur-centered radical formation (g = 2.0034 by ESR)

-

Singlet oxygen generation (ΦΔ = 0.32)

Bioconjugation Reactions

The aromatic amine undergoes diazotization for protein coupling:

textAr-NH2 + NaNO2/HCl → Ar-N2+Cl⁻ Ar-N2+ + Protein-SH → Protein-S-Ar-NH2

-

Conjugation efficiency: 68% with BSA

-

pH optimum: 7.4-7.8

This comprehensive analysis demonstrates the compound's multifaceted reactivity, combining classical sulfonamide chemistry with unique acridine-mediated biological interactions. The data presented synthesizes findings from crystallographic studies, kinetic analyses , and biochemical assays , providing a robust framework for understanding its chemical behavior.

Scientific Research Applications

Anticancer Properties

Mechanism of Action

m-AMSA functions primarily as a topoisomerase II poison. It interferes with the enzyme's ability to manage DNA topology during replication and transcription, leading to DNA damage and cell death. The compound's structure allows it to intercalate into DNA, enhancing its binding affinity to the topoisomerase II-DNA complex. This mechanism is particularly effective against various types of leukemia and lymphomas.

Clinical Applications

- Acute Leukemias : m-AMSA has shown efficacy in treating acute leukemias, including both acute lymphoblastic leukemia (ALL) and acute non-lymphoblastic leukemia (ANLL). In clinical studies, the complete response (CR) rates were reported at approximately 39.5% for ALL and 38.8% for ANLL when used alone or in combination with other chemotherapeutic agents .

- Refractory Cases : The compound has been utilized in patients with relapsed and refractory cases of leukemia. Combination therapies involving m-AMSA have demonstrated improved response rates, with CR rates for relapsed ALL reaching 30.8% and 46.2% for ANLL .

Biochemical Studies

Solvatochromic Studies

Recent research has employed solvatochromic methods to analyze the interactions between m-AMSA and its target molecules. These studies reveal that the methoxy group on the acridine moiety plays a critical role in enhancing drug activity by stabilizing interactions with topoisomerase II .

Structural Analysis

The crystal structure of m-AMSA has been elucidated through X-ray diffraction techniques. The analysis indicates a triclinic crystal system with specific lattice parameters that contribute to its biological activity . Understanding the molecular structure aids in optimizing the compound for enhanced efficacy.

Case Studies

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride involves its ability to intercalate into DNA. This intercalation alters the structure of DNA, inhibiting DNA replication and transcription by reducing the association between DNA and essential enzymes such as DNA polymerase and RNA polymerase . The compound’s molecular targets include DNA and related enzymes involved in these processes .

Comparison with Similar Compounds

Comparison with Similar Methanesulfonamide Derivatives

Structural and Functional Analogues

Sotalol Hydrochloride

- Molecular Formula : C₁₂H₂₀N₂O₃S·HCl

- Molecular Weight: 308.78 g/mol (non-deuterated form) .

- Key Substituents: β-Hydroxyethylamine and isopropylamino groups on the phenyl ring.

- Application : Beta-blocker used for arrhythmia treatment, targeting adrenergic receptors .

Comparison : Unlike the acridine-containing compound, Sotalol’s β-hydroxyethylamine group enables beta-adrenergic receptor antagonism. Its safety profile is better characterized for clinical use.

Dronedarone Hydrochloride

- Molecular Formula : C₃₁H₄₄N₂O₅S·HCl

- Molecular Weight : 593.20 g/mol .

- Key Substituents: 2-Butyl, benzofuranyl, and dibutylamino substituents.

- Application : Antiarrhythmic agent with multi-channel blocking activity .

Comparison: Dronedarone’s benzofuranyl and dibutylamino groups enhance lipophilicity and receptor affinity, differing from the acridine-based planar structure of the target compound.

Perfluidone

- Molecular Formula: C₁₄H₁₁F₃NO₄S₂

- Molecular Weight : 378.36 g/mol .

- Key Substituents : Trifluoromethyl, phenylsulfonyl, and methyl groups.

Simple Methanesulphonamides (Historical Derivatives)

- Examples :

Comparison : These derivatives lack complex aromatic substituents, resulting in lower molecular weights and simpler applications (e.g., intermediates in organic synthesis).

Data Tables

Table 1: Molecular and Pharmacological Comparison

Table 2: Physical Properties of Historical Methanesulphonamides

| Substituent | Melting Point (°C) |

|---|---|

| o-Chloro | 90.5 |

| p-Methoxy | 116 |

| N-Benzyl | 122 |

| 2:5-Dichloro | 174 |

Research Findings

- Acridine Derivative: The acridin-9-ylamino group may intercalate DNA or inhibit topoisomerases, explaining its mutagenicity .

- Sotalol vs. Dronedarone : Sotalol’s β-hydroxyethylamine group facilitates beta-blockade, while Dronedarone’s benzofuranyl moiety enhances multi-ion channel interactions .

- Structural Trends: Bulky substituents (e.g., dibutylamino, benzofuranyl) correlate with antiarrhythmic activity, whereas simpler substituents (e.g., chloro, methoxy) lack therapeutic relevance .

Biological Activity

Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride, also known as Amsacrine (m-AMSA), is a compound with significant biological activity primarily recognized for its role as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H19N3O3S

- Molecular Weight : 365.46 g/mol

- CAS Number : 51264-14-3

- Melting Point : 230-240 °C

- Toxicity : LD50 values indicate high toxicity; approximately 60 mg/kg intraperitoneally in mice .

Amsacrine functions primarily as a topoisomerase II poison. It interferes with the enzyme's ability to manage DNA topology during replication and transcription, leading to DNA strand breaks and subsequent cell death. The presence of methanesulfonamide and methoxy groups enhances its binding affinity and activity against topoisomerase II, which is crucial for its anticancer effects .

Anticancer Properties

Amsacrine has shown efficacy against various types of leukemia and lymphomas. Clinical studies indicate a complete response (CR) rate of approximately 39.5% in acute lymphoblastic leukemia (ALL) and 38.8% in acute non-lymphoblastic leukemia (ANLL) when used alone or in combination therapies .

Table 1: Summary of Amsacrine Efficacy in Leukemia

| Type of Leukemia | CR Rate (%) | Response Rate (%) |

|---|---|---|

| Acute Lymphoblastic Leukemia (ALL) | 39.5 | 47.5 |

| Acute Non-Lymphoblastic Leukemia (ANLL) | 38.8 | 47.5 |

Inhibition of Inflammatory Responses

Recent studies have demonstrated that acridine derivatives, including Amsacrine, exhibit anti-inflammatory properties by inhibiting the degranulation of mast cells and the production of pro-inflammatory cytokines such as TNF-R in macrophages . The IC50 values for these activities ranged from 8.2 to 21 µM, indicating significant potency compared to standard anti-inflammatory drugs.

Table 2: Biological Activity of Acridine Derivatives

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Amsacrine | 8.2 | TNF-R inhibition |

| Compound 4 | 16-21 | Mast cell degranulation inhibition |

| Compound 10 | <10 | TNF-R inhibition in RAW264.7 cells |

Case Studies

- Clinical Trials in Acute Leukemias :

- Mechanistic Studies :

- In Vitro Studies :

Q & A

Q. What are the key steps in synthesizing Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride, and how is its purity validated?

The synthesis typically involves coupling acridine-9-amine with a para-substituted phenylmethanesulfonamide precursor, followed by hydrochlorination. Key steps include:

- Acridine activation : Reacting acridine derivatives with electrophilic agents to introduce the amino group at the para position of the phenyl ring .

- Sulfonamide formation : Introducing the methanesulfonamide group via nucleophilic substitution or coupling reactions .

- Hydrochloride salt formation : Acidic treatment to stabilize the compound .

Purity validation : Use HPLC (≥98% purity, as per pharmacopeial standards) and NMR to confirm structural integrity. Mass spectrometry (MS) ensures correct molecular weight (e.g., 399.92 g/mol) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and eye protection are mandatory. Use fume hoods to avoid inhalation of decomposed toxic fumes (NOx, SOx, HCl) .

- Decontamination : Immediately remove contaminated clothing and wash skin with water for 15 minutes .

- Waste disposal : Neutralize acidic decomposition products before disposal, adhering to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its anticancer activity, and what mechanistic insights are relevant?

Q. How should contradictory toxicity data between in vitro and in vivo studies be addressed?

- Case example : In vitro studies may report low cytotoxicity (e.g., IC50 = 110 µM), while in vivo LD10 values (e.g., 66 mg/kg in mice) suggest higher toxicity .

- Resolution :

- Bioavailability factors : Evaluate metabolic activation (e.g., hepatic cytochrome P450 conversion) using microsomal assays.

- Dosing regimen : Adjust administration routes (intraperitoneal vs. oral) to match pharmacokinetic profiles.

- Species-specific differences : Cross-validate toxicity in multiple models (e.g., zebrafish, rodents) .

Q. What methodologies are recommended for assessing its mutagenic potential?

- Ames test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction) to detect frameshift or base-pair mutations .

- Comet assay : Quantify DNA strand breaks in human lymphocytes or HepG2 cells after 24-hour exposure.

- Micronucleus test : Evaluate chromosomal damage in bone marrow erythrocytes of treated rodents .

Q. How can thermal decomposition products be analyzed, and what precautions are necessary?

- Thermogravimetric analysis (TGA) : Monitor weight loss at 200–400°C to identify decomposition onset.

- GC-MS : Capture volatile products (e.g., HCl, SO2) using gas chromatography coupled with mass spectrometry.

- Mitigation : Store the compound in anhydrous conditions below 25°C to prevent degradation .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in reported LogP values for structure-activity relationship (SAR) studies?

Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.